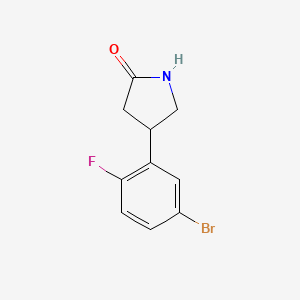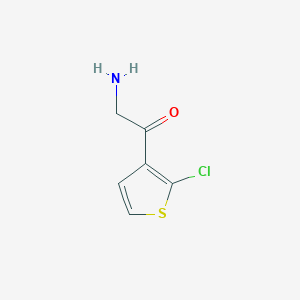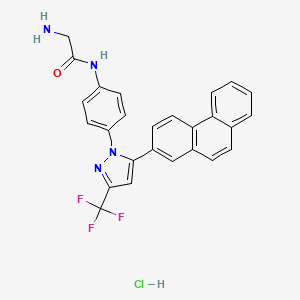
AR-12 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AR-12 hydrochloride is a celecoxib-derived compound known for its potential as an anti-cancer and antiviral agent. It has shown efficacy in inhibiting phosphoinositide-dependent protein kinase-1 (PDK-1), a protein involved in the PI3K/Akt pathway, which is crucial for the growth and proliferation of cancer cells . Additionally, this compound exhibits antiviral activity against a broad range of viruses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AR-12 hydrochloride typically involves the modification of celecoxib. The process includes several steps of organic synthesis, such as halogenation, nucleophilic substitution, and cyclization reactions. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions: AR-12 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
AR-12 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of PDK-1 inhibition on various biochemical pathways.
Biology: Investigated for its role in modulating cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for cancer and viral infections. .
Industry: Utilized in the development of new pharmaceuticals and antiviral agents.
Wirkmechanismus
AR-12 hydrochloride exerts its effects primarily by inhibiting PDK-1, a key protein in the PI3K/Akt pathway. This inhibition disrupts the signaling pathway involved in cell growth and proliferation, leading to apoptosis (programmed cell death) in cancer cells . Additionally, this compound has been shown to inhibit viral RNA replication by targeting pyrimidine biosynthesis in host cells .
Vergleich Mit ähnlichen Verbindungen
Celecoxib: The parent compound from which AR-12 hydrochloride is derived. Celecoxib is primarily used as a nonsteroidal anti-inflammatory drug (NSAID).
P12-23 and P12-34: Derivatives of this compound that have shown enhanced antiviral activity.
Uniqueness: this compound is unique due to its dual functionality as both an anti-cancer and antiviral agent. Its ability to inhibit PDK-1 and disrupt viral replication pathways sets it apart from other similar compounds, making it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
1471979-81-3 |
|---|---|
Molekularformel |
C26H20ClF3N4O |
Molekulargewicht |
496.9 g/mol |
IUPAC-Name |
2-amino-N-[4-[5-phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C26H19F3N4O.ClH/c27-26(28,29)24-14-23(33(32-24)20-10-8-19(9-11-20)31-25(34)15-30)18-7-12-22-17(13-18)6-5-16-3-1-2-4-21(16)22;/h1-14H,15,30H2,(H,31,34);1H |
InChI-Schlüssel |
IMZZYMJAWYNHLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)NC(=O)CN)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13150717.png)
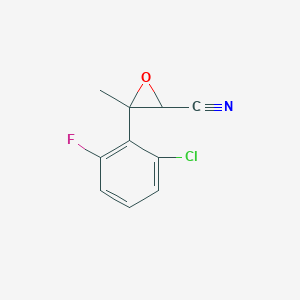
![7,7-Dimethylspiro[2.5]octan-5-one](/img/structure/B13150729.png)


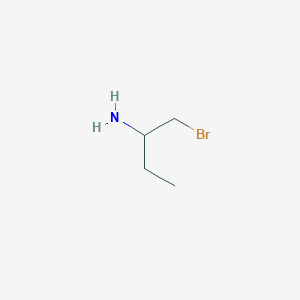
![Methyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B13150756.png)



![(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13150771.png)
